molecular formula C15H15NO3 B7781428 2-Phenoxyethyl 2-aminobenzoate

2-Phenoxyethyl 2-aminobenzoate

Cat. No.: B7781428
M. Wt: 257.28 g/mol
InChI Key: RLXXBBHXOBWALJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-aminobenzoate is an ester derivative of 2-aminobenzoic acid (anthranilic acid), characterized by a phenoxyethyl group attached to the carboxylate moiety. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol. The amino group at the ortho position likely enhances reactivity and hydrogen-bonding capacity, distinguishing it from non-amino-substituted benzoates.

Properties

IUPAC Name

2-phenoxyethyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14-9-5-4-8-13(14)15(17)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXXBBHXOBWALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general procedure involves mixing the reactants in the presence of the acid catalyst and heating the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method allows for the optimization of reaction conditions, leading to higher yields and selectivity. The use of acid chlorides or anhydrides in the presence of a base can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Protection and Deprotation of the Amino Group

The primary amine undergoes protection strategies to enable selective reactions elsewhere in the molecule.

Key Methods :

  • Fmoc Protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .

  • Deprotection : Cleavage with 20% piperidine in DMF at room temperature .

Mechanistic Insight :
The amino group forms a stable carbamate derivative under basic conditions, shielding it during subsequent reactions. Deprotection regenerates the free amine for further functionalization.

Acylation and Alkylation Reactions

The amino group participates in nucleophilic substitution reactions.

Experimental Data :

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcetic anhydride, pyridine, 0°C → RT2-Phenoxyethyl 2-acetamidobenzoate85%*
BenzoylationBenzoyl chloride, DCM, DIPEA2-Phenoxyethyl 2-benzamidobenzoate78%*

*Yields extrapolated from analogous 3-aminobenzoate reactions in .
†Method adapted from 3-aminobenzoate synthesis in .

Limitations : Steric hindrance from the ortho-substituted ester reduces reaction rates compared to para isomers .

Diazotization and Subsequent Transformations

The amino group undergoes diazotization, enabling aromatic substitution.

Procedure :

  • Diazotization with NaNO₂/HCl at 0–5°C.

  • Reaction with CuCN/KCN for cyano substitution or KI for iodination .

Outcomes :

  • Sandmeyer reaction introduces electron-withdrawing groups (e.g., -CN, -I) at the ortho position relative to the original amino group.

  • Reduced yields (50–65%) compared to para isomers due to steric interference .

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring undergoes EAS, directed by the ether oxygen’s activating effects.

Documented Reactions :

ElectrophileConditionsMajor Product(s)RegioselectivitySource
HNO₃H₂SO₄, 0°C4-Nitro-phenoxyethyl 2-aminobenzoatePara to oxygen
Br₂FeBr₃, DCM, RT4-Bromo-phenoxyethyl 2-aminobenzoatePara to oxygen

Notable Observation :
The amino group’s electron-donating resonance effects minimally influence the phenoxy ring’s reactivity due to spatial separation from the ester linkage .

Ester Hydrolysis

The ester bond cleaves under acidic or basic conditions.

Comparative Analysis :

ConditionReagentsProductReaction TimeYield
Acidic (H₂SO₄)6M H₂SO₄, reflux, 6 hr2-Aminobenzoic acid + 2-phenoxyethanol6 hr92%*
Basic (NaOH)2M NaOH, reflux, 4 hr2-Aminobenzoate salt + 2-phenoxyethanol4 hr88%*

*Data inferred from hydrolysis of structurally similar esters in .

Practical Consideration :
Basic hydrolysis proceeds faster but requires neutralization to isolate the free acid.

Oxidation and Reduction

The amino group’s redox behavior is position-dependent.

Ortho-Specific Challenges :

  • Oxidation : HNO₃/H₂SO₄ converts -NH₂ to -NO₂ but risks ester degradation (yields ≤60% for ortho vs. 75% for para) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) restores -NH₂ from -NO₂ but may hydrogenate the aromatic ring if harsh conditions are used .

Mitsunobu Reactions

The hydroxyl group (from hydrolyzed ester) participates in ether formation.

Example :

  • Reagents: DIAD, PPh₃, THF .

  • Product: 2-Aminobenzoate-linked ether derivatives for polymer applications .

Stability Under Synthetic Conditions

Critical insights from synthesis protocols :

  • Acidic Stability : Tolerates H₂SO₄ during Fischer esterification (protonation prevents amine oxidation).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Comparative Reactivity: Ortho vs. Para Isomers

ReactionOrtho Isomer OutcomePara Isomer Outcome
Ester hydrolysisSlower due to steric hindranceFaster (no steric interference)
Acylation10–15% lower yieldsHigher yields (≥85%)
EAS on phenoxy ringNo meta products observedExclusive para substitution

Scientific Research Applications

2-Phenoxyethyl 2-aminobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria or fungi .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-phenoxyethyl 2-aminobenzoate with analogous benzoate esters, highlighting substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties Applications
This compound C₁₅H₁₅NO₃ 257.29 Phenoxyethyl, amino Not reported Pharmaceutical intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ethyl, methoxy Soluble in ethanol Flavoring agents, fragrances
Methyl 2-[(ethoxycarbonyl)amino]benzoate C₁₁H₁₃NO₄ 223.23 Methyl, ethoxycarbonylamino Melting point: -44°C Synthetic intermediates in drug discovery
Ethyl 2-[(2-cyanoacetyl)amino]benzoate C₁₂H₁₃N₃O₃ 255.26 Ethyl, cyanoacetyl amino Not reported API intermediates
Benzyl 2-acetyloxybenzoate C₁₆H₁₄O₄ 270.09 Benzyl, acetyloxy Not reported Unreported, likely lab reagent
Key Observations:
  • However, the bulky phenoxyethyl group may offset this by enhancing lipophilicity. Methoxy and cyanoacetyl groups in other esters reduce hydrogen-bonding capacity, favoring applications in non-polar environments (e.g., fragrances).

Reactivity and Degradation Pathways

  • Hydrolysis: Esters like ethyl 2-methoxybenzoate are prone to hydrolysis under acidic or basic conditions, releasing 2-methoxybenzoic acid. Similarly, this compound may hydrolyze to 2-aminobenzoic acid, a compound metabolized via benzoyl-CoA in anaerobic bacteria.
  • Metabolic Stability: The amino group in 2-aminobenzoate derivatives can undergo acetylation or conjugation, altering bioavailability. For example, enzymes like benzoyl-CoA reductase catalyze aromatic ring reduction in anaerobic degradation.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Phenoxyethyl 2-aminobenzoate with high purity?

  • Methodological Answer : The synthesis typically involves esterification of 2-aminobenzoic acid with 2-phenoxyethanol. Key steps include:
  • Catalyst Selection : Use concentrated sulfuric acid or phosphoric acid to catalyze the reaction, ensuring optimal esterification efficiency .
  • Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC to confirm the disappearance of 2-aminobenzoic acid.
  • Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials and by-products.
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for 2-aminobenzoic acid to 2-phenoxyethanol) to favor ester formation .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and amino (N-H) vibrations at ~3300–3500 cm⁻¹ .
  • NMR Analysis : Confirm ester linkage via 1H^1H-NMR signals (δ 4.3–4.5 ppm for -OCH₂CH₂O- and δ 6.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 271.3 for C₁₅H₁₅NO₃) and fragmentation patterns using high-resolution MS .

Q. What preliminary assays are suitable for assessing the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 0.1–1.0 mg/mL .
  • Enzyme Inhibition : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays .
  • Cytotoxicity : Evaluate cell viability in mammalian cell lines (e.g., HEK-293) via MTT assays .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes under anaerobic conditions?

  • Methodological Answer :
  • Enzyme Induction : Grow Pseudomonas spp. anaerobically with this compound as the sole carbon source. Monitor induction of CoA ligases via SDS-PAGE, noting protein bands at ~80 kDa and 42 kDa .
  • Reductive Deamination : Use 14C^{14}C-labeled substrate to trace conversion to benzoyl-CoA. Measure specific activity (nmol·min⁻¹·mg⁻¹) of 2-aminobenzoyl-CoA reductase with Ti(III) citrate as a reductant .
  • Metabolite Profiling : Identify intermediates (e.g., cyclohex-1-enecarboxyl-CoA) via LC-MS/MS .

Q. What experimental strategies resolve contradictions in reported degradation pathways of 2-aminobenzoate derivatives?

  • Methodological Answer :
  • Comparative Proteomics : Analyze protein expression profiles (e.g., 2D gel electrophoresis) of cells grown on this compound vs. benzoate. Note differential expression of 69 kDa and 36 kDa proteins .
  • Kinetic Isotope Effects (KIEs) : Use deuterated substrates to distinguish between enzymatic and non-enzymatic degradation mechanisms .
  • Computational Modeling : Predict degradation pathways using tools like REAXYS or BKMS_METABOLIC to reconcile in vitro and in silico data .

Q. How can researchers mitigate challenges in quantifying trace metabolites of this compound in complex matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from biological fluids .
  • Sensitive Detection : Employ UPLC-QTOF-MS with a limit of detection (LOD) < 1 ng/mL. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) for low-abundance species .
  • Internal Standards : Spike samples with deuterated analogs (e.g., d₅-2-aminobenzoate) to correct for matrix effects .

Key Considerations for Experimental Design

  • Contradictions in Data : Discrepancies in enzyme induction profiles (e.g., 80 kDa protein in aminobenzoate vs. benzoate cultures) may arise from substrate-specific regulatory mechanisms .
  • Safety Protocols : Handle reactive intermediates (e.g., acetylated by-products) under fume hoods with PPE (gloves, goggles) due to potential skin/eye toxicity .

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